Triglycidyl isocyanurate
Overview
Description
Triglycidyl isocyanurate is a white crystalline compound known for its excellent thermal stability, weather resistance, and mechanical properties. It is widely used as a cross-linking agent in polyester powder coatings, electrical insulation materials, and various industrial applications .
Mechanism of Action
Target of Action
Triglycidyl isocyanurate (TGIC), also known as Teroxirone, primarily targets DNA in cancer cells . It acts as an alkylator, causing alkylation and cross-linking of DNA . This interaction inhibits DNA replication, thereby preventing the proliferation of cancer cells .
Mode of Action
TGIC interacts with its target, DNA, through a process called alkylation . Alkylation involves the transfer of an alkyl group from the TGIC molecule to the DNA molecule . This results in the formation of strong covalent bonds between the DNA strands, a process known as cross-linking . Cross-linking distorts the DNA structure, preventing it from being properly replicated during cell division .
Biochemical Pathways
The primary biochemical pathway affected by TGIC is DNA replication . By cross-linking DNA, TGIC disrupts the normal replication process . This leads to the accumulation of DNA damage in the cancer cells, which can trigger programmed cell death, or apoptosis .
Pharmacokinetics
It is known that tgic has been used as a curing agent for polyester resins in weather-resistant powder coatings . This suggests that it may have good stability and durability properties, which could potentially influence its bioavailability.
Result of Action
The primary result of TGIC’s action is the inhibition of cancer cell growth . By preventing DNA replication, TGIC can halt the proliferation of cancer cells . Furthermore, recent studies have shown that TGIC inhibits the growth of non-small-cell-lung cancer cells via p53 activation, which induces cell apoptosis .
Action Environment
The efficacy and stability of TGIC can be influenced by various environmental factors. For instance, TGIC is used as a curing agent in polyester resins for weather-resistant powder coatings . This suggests that it may be resistant to various environmental conditions such as heat, light, and corrosion . .
Biochemical Analysis
Biochemical Properties
Triglycidyl isocyanurate participates in various biochemical reactions due to its reactive epoxy groups. These groups can interact with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, this compound can form covalent bonds with amino acids such as lysine and cysteine, leading to modifications in protein structure and function. This interaction can inhibit or activate enzymes, depending on the specific context and the nature of the enzyme involved .
Cellular Effects
This compound has been shown to influence cellular processes in multiple ways. It can affect cell signaling pathways by modifying key signaling proteins, potentially altering their activity and downstream effects. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell. These modifications can influence cellular metabolism, proliferation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The epoxy groups of this compound can react with nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the site of interaction. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes. At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where specific dosages lead to significant changes in cellular and molecular responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key enzymes involved in metabolic processes. For example, this compound can inhibit or activate enzymes in the glycolytic pathway, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments. The distribution of this compound can affect its biochemical activity and the extent of its interactions with cellular targets .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization of this compound can influence its activity and interactions with cellular targets, ultimately affecting cellular function and metabolism .
Preparation Methods
Triglycidyl isocyanurate can be synthesized through several methods:
Reaction of Cyanuric Acid with Epichlorohydrin: This method involves reacting cyanuric acid with epichlorohydrin in the presence of a catalyst at temperatures ranging from 85 to 120°C.
Reaction of Cyanuric Chloride with Epoxypropanol: In this method, cyanuric chloride (or bromide) reacts with epoxypropanol in an inert solvent, catalyzed by an inorganic base or tertiary amine, followed by alcoholysis.
Chemical Reactions Analysis
Triglycidyl isocyanurate undergoes various chemical reactions:
Cross-Linking Reactions: It reacts with carboxyl groups in polyesters to form high-density cross-linked networks, enhancing the mechanical and thermal properties of the resulting materials.
Polymerization: In the presence of catalysts or when heated, this compound can polymerize, sometimes violently.
Substitution Reactions: It can undergo substitution reactions with nucleophiles, such as amines and alcohols, to form various derivatives.
Scientific Research Applications
Triglycidyl isocyanurate has diverse applications in scientific research:
Biology and Medicine: This compound has shown potential as an anticancer agent, inhibiting the growth of non-small-cell lung cancer cells and human hepatocellular carcinoma cells by inducing apoptosis.
Industry: It is widely used in the production of polyester powder coatings, electrical insulation materials, laminated sheets, printed circuits, adhesives, and stabilizers for plastics
Comparison with Similar Compounds
Triglycidyl isocyanurate is unique compared to other similar compounds:
β-Hydroxyl-Alkyl Amide (HAA): Used as an alternative curing agent in polyester powder coatings, HAA has four reactive hydroxyl groups that cross-link with carboxyl groups in polyesters.
Epoxy Resins: While epoxy resins also serve as cross-linking agents, they often have poor exterior durability due to the presence of aromatic rings.
Similar compounds include:
- Isocyanuric Acid Triglycidyl Ester
- Tris(2,3-epoxypropyl)-s-triazine
- 1,3,5-Triglycidylisocyanuric Acid
This compound stands out due to its superior thermal stability, weather resistance, and mechanical properties, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1,3,5-tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPZKGBUJRBPGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 | |
Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20344 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRIGLYCIDYL ISOCYANURATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1274 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28825-96-9 | |
Record name | Triglycidyl isocyanurate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28825-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4026262 | |
Record name | Tris(2,3-epoxypropyl)isocyanurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tris(2,3-epoxypropyl)isocyanurate is a white crystalline solid. (NTP, 1992), Dry Powder; NKRA; Other Solid; Pellets or Large Crystals, White crystalline or granular solid; [ACGIH], WHITE POWDER OR GRANULES, White crystalline solid. | |
Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20344 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-oxiranylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triglycidyl isocyanurate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1104 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | TRIGLYCIDYL ISOCYANURATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1274 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,3,5-TRIGLYCIDYL-S-TRIAZINETRIONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/321 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
> 240 °C, decomposition, BP: 210 °C at 0.2 mm Hg | |
Record name | Triglycidyl isocyanurate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
170 °C /Open cup vs. closed cup not specified/, >170 °C c.c. (technical grade) | |
Record name | Triglycidyl isocyanurate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIGLYCIDYL ISOCYANURATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1274 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Exists as a mixture of 2 pairs of diastereomer racemates, designated alpha and beta, that are separable on the basis of their solubility properties, log Kow: -0.8. Solubility in water: 0.9 g/100 mL at 25 °C /Triglycidyl isocyanurate technical grade/, In water, 9-10.5 g/L at 25 °C, pH 5-8, In water, <1 mg/mL at 68 °F, Soluble in water, In acetone, 1 g/L at 20 °C, Solubility in water, g/100ml at 25 °C: 0.9 (technical grade), Water < 1 (mg/mL), O.1 N HCl < 1 (mg/mL), pH 4 buffer 2.5 - 5 (mg/mL), pH 9 buffer < 1 (mg/mL), 0.1 N NaOH 1 - 2.5 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL) | |
Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20344 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Triglycidyl isocyanurate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIGLYCIDYL ISOCYANURATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1274 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TEROXIRONE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/296934%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Density |
142-144 at 20 °C | |
Record name | Triglycidyl isocyanurate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
<0.007 Pa /5.25X10-5 mm Hg/ at 20 °C | |
Record name | Triglycidyl isocyanurate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid | |
CAS No. |
2451-62-9 | |
Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20344 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Triglycidyl isocyanurate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2451-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triglycidyl isocyanurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002451629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triglycidyl isocyanurate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triglycidyl isocyanurate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296934 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-oxiranylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(2,3-epoxypropyl)isocyanurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-tris(oxiranylmethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.741 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Triglycidyl isocyanurate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIGLYCIDYL ISOCYANURATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1274 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,3,5-TRIGLYCIDYL-S-TRIAZINETRIONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/321 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
203 to 208 °F (NTP, 1992), 95 °C, MP: 203 to 208 °F, Crystals from methanol. MP: 103-104.5 °C. Also reported as crystals from frational crystalization from methanol. MP: 95-103 °C. Enthalpy of fusion: 77.0 J/g /alpha-thioglycidyl isocyanurate/, 203-208 °F | |
Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20344 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Triglycidyl isocyanurate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7188 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIGLYCIDYL ISOCYANURATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1274 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,3,5-TRIGLYCIDYL-S-TRIAZINETRIONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/321 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Triglycidyl isocyanurate?
A1: this compound (TGIC) is primarily used as a crosslinking agent or hardener in the production of polyester powder coatings. [, , , ] These coatings find applications in various industries, including automotive, appliances, furniture, and general metal finishing. [, , ]
Q2: How does this compound enhance the properties of materials?
A2: TGIC reacts with carboxyl or hydroxyl groups present in polymers like polyester resins. [, , ] This reaction forms a crosslinked network, enhancing properties such as mechanical strength, chemical resistance, and thermal stability. [, , ]
Q3: Are there any concerns regarding the use of this compound in certain applications?
A3: Yes, TGIC has been identified as a potential occupational sensitizer. Exposure to TGIC, particularly in powder coating applications, can lead to allergic contact dermatitis and occupational asthma. [, , , ] This has led to the exploration of alternative curing agents in some applications. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of TGIC is C12H15N3O6, and its molecular weight is 297.26 g/mol. [, ]
Q5: What spectroscopic techniques are commonly used to characterize this compound?
A5: Researchers employ various spectroscopic methods for TGIC characterization, including:
- Infrared Spectroscopy (IR): This technique helps identify functional groups such as epoxy rings and the isocyanurate structure. [, , ]
- Nuclear Magnetic Resonance Spectroscopy (NMR): Both 1H-NMR and 13C-NMR provide detailed information about the structure and isomerism of TGIC. []
Q6: What analytical techniques are used to determine this compound levels in various matrices?
A6: Several techniques are employed, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity and selectivity for TGIC analysis, especially in occupational hygiene samples like gloves and air filters. []
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with a diode-array detector (DAD) or mass spectrometry is valuable for quantifying TGIC in workplace air and other matrices. [, ]
- Ultra-Performance Liquid Chromatography (UPLC): UPLC coupled with tandem mass spectrometry offers improved resolution and speed for TGIC analysis. []
Q7: Are there challenges in accurately measuring this compound levels?
A8: Yes, the potential degradation of TGIC during sample preparation and storage poses challenges for accurate quantification. [] Researchers must employ appropriate extraction methods, storage conditions, and validated analytical procedures to ensure reliable results. [, , ]
Q8: What is the environmental impact of this compound?
A9: While TGIC itself doesn't occur naturally, its use in various applications raises concerns about its potential release into the environment. [] Research is ongoing to understand its degradation pathways and ecotoxicological effects. [, ]
Q9: What safety precautions are essential when handling this compound?
A9: Given its sensitization potential, handling TGIC requires strict safety measures, including:
- Personal Protective Equipment (PPE): Workers handling TGIC, particularly in powder coating operations, should wear appropriate respirators, gloves, and protective clothing to minimize exposure. [, , ]
- Engineering Controls: Implementing engineering controls such as ventilation systems and enclosed processes helps reduce airborne TGIC levels in workplaces. []
- Substitution: Exploring and utilizing alternative curing agents with lower sensitization potential is crucial in mitigating occupational health risks. [, , ]
Q10: Are there any alternatives to this compound in powder coating applications?
A11: Yes, researchers are actively investigating and developing alternative curing agents to address the health concerns associated with TGIC. [, , ] These alternatives include:
- Hydroxyalkylamides: These compounds offer lower toxicity and curing temperatures compared to TGIC. []
- Other Epoxy Compounds: Researchers are exploring alternative epoxy-based curing agents with potentially lower sensitization potential. []
Q11: What are the future research directions for this compound?
A11: Future research on TGIC will likely focus on:
- Developing safer alternatives: The search for effective and less hazardous curing agents for powder coating and other applications will continue. [, , ]
- Understanding environmental fate and transport: More research is needed to assess the long-term environmental impact of TGIC and its degradation products. []
- Improving analytical methods: Developing more robust and sensitive analytical techniques for TGIC detection and quantification in various matrices is crucial. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.